N-[2-(ADAMANTAN-1-YL)ETHYL]-2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE
Overview
Description
N-[2-(ADAMANTAN-1-YL)ETHYL]-2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE is a complex organic compound that features an adamantyl group, a benzothiazole ring, and a thioacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(ADAMANTAN-1-YL)ETHYL]-2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps:
Formation of the Adamantyl Intermediate: The adamantyl group can be introduced through the reaction of adamantane with suitable reagents to form 1-adamantyl derivatives.
Synthesis of Benzothiazole Derivative: The benzothiazole ring is synthesized through the cyclization of ortho-aminothiophenol with chloroacetic acid or its derivatives.
Coupling Reaction: The adamantyl intermediate is then coupled with the benzothiazole derivative using a thioacetamide linkage. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[2-(ADAMANTAN-1-YL)ETHYL]-2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thioacetamide moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.
Substitution: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(ADAMANTAN-1-YL)ETHYL]-2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antiviral, antibacterial, and anticancer agent due to its unique structural features.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and functional materials.
Mechanism of Action
The mechanism of action of N-[2-(ADAMANTAN-1-YL)ETHYL]-2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in viral replication, bacterial cell wall synthesis, or cancer cell proliferation.
Pathways Involved: It can modulate signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1-adamantyl)ethyl]-2-benzothiazol-2-ylacetamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.
N-[2-(1-adamantyl)ethyl]-2-[(5-methyl-1,3-benzothiazol-2-yl)thio]acetamide: Contains a methyl group instead of chlorine, leading to different chemical properties.
Uniqueness
N-[2-(ADAMANTAN-1-YL)ETHYL]-2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE is unique due to the presence of the chlorine atom on the benzothiazole ring, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or functional material.
Properties
IUPAC Name |
N-[2-(1-adamantyl)ethyl]-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2OS2/c22-16-1-2-18-17(8-16)24-20(27-18)26-12-19(25)23-4-3-21-9-13-5-14(10-21)7-15(6-13)11-21/h1-2,8,13-15H,3-7,9-12H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWQQVQPWWNCMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCNC(=O)CSC4=NC5=C(S4)C=CC(=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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